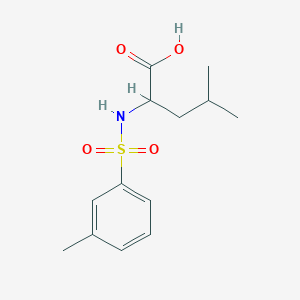

2-(2,5-Dichlorobenzamido)-3-hydroxybutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(2,5-Dichlorobenzamido)acetic acid” is a chemical compound with the CAS Number: 667403-46-5 . It is a white to yellow powder or crystals .

Molecular Structure Analysis

The molecular weight of “2-(2,5-Dichlorobenzamido)acetic acid” is 248.06 . The MDL number is MFCD03175234 .Physical And Chemical Properties Analysis

“2-(2,5-Dichlorobenzamido)acetic acid” is a white to yellow powder or crystals . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Biological Production of Malic Acid

Malic acid, closely related to 2-(2,5-Dichlorobenzamido)-3-hydroxybutanoic acid in its structural components, has seen extensive research regarding its biological production using wild type and metabolic engineered strains. The interest in malic acid stems from its application as a precursor in the food, chemical, and pharmaceutical industries. Recent advances have focused on metabolic engineering to enhance malic acid production, leveraging pathways like the non-oxidative pathway, oxidative pathway, and glyoxylate cycle for improved yields (Dai et al., 2018).

Polyhydroxyalkanoates in Tissue Engineering

Polyhydroxyalkanoates (PHA), which include polymers of hydroxybutanoic acid derivatives, are explored for their potential in tissue engineering. PHAs are produced by microorganisms and possess properties that make them suitable for creating biodegradable medical devices and scaffolding for tissue regeneration. Their application ranges from sutures to cardiovascular patches, illustrating the versatility and biocompatibility of these materials in medical applications (Chen & Wu, 2005).

Synthesis of Amino Acids

The stereo-selective synthesis of amino acids, including structures similar to 2-(2,5-Dichlorobenzamido)-3-hydroxybutanoic acid, has been demonstrated through biocatalytic processes. These processes involve coupling aldol reactions with transaminations, leveraging enzymes like aldolases and transaminases for the production of chiral amino acids. This method underscores the importance of biocatalysis in generating essential building blocks for pharmaceuticals and industrial applications (Hernández et al., 2017).

Environmental Bioremediation

Studies on microorganisms that degrade environmental pollutants have revealed the capacity of specific strains to metabolize compounds structurally related to 2-(2,5-Dichlorobenzamido)-3-hydroxybutanoic acid. For instance, Aminobacter sp. MSH1 can use 2,6-dichlorobenzamide, a groundwater micropollutant, as a sole carbon source. Understanding these microbial pathways offers insights into bioremediation strategies that could potentially apply to compounds like 2-(2,5-Dichlorobenzamido)-3-hydroxybutanoic acid (Raes et al., 2019).

Safety And Hazards

Eigenschaften

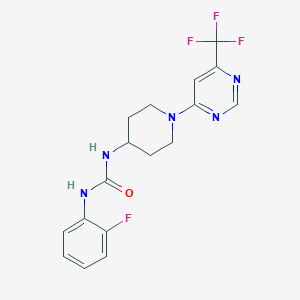

IUPAC Name |

2-[(2,5-dichlorobenzoyl)amino]-3-hydroxybutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO4/c1-5(15)9(11(17)18)14-10(16)7-4-6(12)2-3-8(7)13/h2-5,9,15H,1H3,(H,14,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISZMSTLXGGJJCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C1=C(C=CC(=C1)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,5-Dichlorophenyl)formamido]-3-hydroxybutanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-methylchromen-2-one](/img/structure/B2761138.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-4-(tert-butyl)benzamide](/img/structure/B2761142.png)

![N-(2-methoxypyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2761147.png)

![Ethyl 3-(1-(4-bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2761149.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide](/img/structure/B2761156.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2761159.png)